BenchChemオンラインストアへようこそ!

3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid

Physicochemical Differentiation Molecular Weight HPLC Retention

3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid (CAS 871875-90-0), also named 2-(3,5-dibromo-2-oxopyridin-1(2H)-yl)acetic acid, is a synthetic dibrominated pyridone-acetic acid hybrid with the molecular formula C7H5Br2NO3 and a molecular weight of 310.93 g/mol. The compound features a 2-oxo-1,2-dihydropyridine (pyridone) core bearing bromine substituents at the 3- and 5-positions and an acetic acid side chain at the N-1 position, as confirmed by its canonical SMILES: O=C(O)Cn1cc(Br)cc(Br)c1=O.

Molecular Formula C7H5Br2NO3
Molecular Weight 310.93 g/mol
CAS No. 871875-90-0
Cat. No. B1458810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid
CAS871875-90-0
Molecular FormulaC7H5Br2NO3
Molecular Weight310.93 g/mol
Structural Identifiers
SMILESC1=C(C(=O)N(C=C1Br)CC(=O)O)Br
InChIInChI=1S/C7H5Br2NO3/c8-4-1-5(9)7(13)10(2-4)3-6(11)12/h1-2H,3H2,(H,11,12)
InChIKeyRYJBPTTXRROHDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid (CAS 871875-90-0): Physicochemical Identity, Molecular Properties, and Procurement Baseline for the Dibrominated Pyridone-Acetic Acid Scaffold


3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid (CAS 871875-90-0), also named 2-(3,5-dibromo-2-oxopyridin-1(2H)-yl)acetic acid, is a synthetic dibrominated pyridone-acetic acid hybrid with the molecular formula C7H5Br2NO3 and a molecular weight of 310.93 g/mol . The compound features a 2-oxo-1,2-dihydropyridine (pyridone) core bearing bromine substituents at the 3- and 5-positions and an acetic acid side chain at the N-1 position, as confirmed by its canonical SMILES: O=C(O)Cn1cc(Br)cc(Br)c1=O . Its computed logP is 2.198, and it is classified in the DEAA tranche of the ZINC database [1]. Commercially, it is supplied as a research chemical with purities typically ranging from ≥95% to 98% . As of the latest ChEMBL 20 release, no bioactivity data for this compound has been deposited in the ChEMBL database, and it has not been reported in any publications indexed by ChEMBL [1].

Why Non-Brominated or Mono-Brominated 2-Oxo-1(2H)-pyridineacetic Acid Analogs Cannot Simply Replace the 3,5-Dibromo Congener


Substitution within the 2-oxo-1(2H)-pyridineacetic acid family is non-trivial because bromine substitution pattern, count, and position directly govern the scaffold's electronic landscape, steric profile, lipophilicity, and potential for non-covalent interactions . The non-brominated parent compound, (2-oxopyridin-1(2H)-yl)acetic acid (CAS 56546-36-2; MW 153.13 g/mol), differs by approximately 158 g/mol in molecular weight and lacks the electron-withdrawing and halogen-bonding capabilities of the two bromine atoms [1]. The mono-brominated analog, 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetic acid (MW 232.03 g/mol), possesses only one halogen substituent, halving the potential for di-halogen interactions and offering a distinct electronic environment [2]. The regioisomeric dibromo variant 4,6-dibromo-2-pyridineacetic acid (CAS 1393541-16-6) lacks the pyridone 2-oxo group entirely, altering the hydrogen-bonding capacity and tautomeric behavior of the ring system . Even the ester prodrug form, 3,5-dibromo-alpha-oxo-4-pyridineacetic acid ethyl ester (CAS 330551-15-0; MW 336.96 g/mol), introduces a different pharmacokinetic pro-drug profile due to esterification [3]. These structural differences translate into divergent solubility, metabolic stability, and target engagement profiles that cannot be assumed equivalent without empirical comparative data, which—critically—remains largely absent from the peer-reviewed public domain for the 3,5-dibromo-2-oxo congener as of this writing [4].

Quantitative Differentiation Evidence for 3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid Against Its Closest Structural Analogs


Molecular Weight Differential: 3,5-Dibromo vs. Non-Brominated Parent – A 103% Mass Increase Driving Chromatographic and Solubility Differentiation

The target compound (MW 310.93 g/mol) exhibits a 103% increase in molecular weight relative to the non-brominated parent (2-oxopyridin-1(2H)-yl)acetic acid (MW 153.13 g/mol) . This mass differential, contributed by two bromine atoms (each ~79.9 Da), directly impacts chromatographic retention time differences on standard reverse-phase HPLC columns and alters the compound's handling in size-exclusion or mass-directed purification workflows compared to non-halogenated or mono-halogenated analogs. The mono-bromo analog (5-bromo, MW 232.03 g/mol) [1] sits at an intermediate mass, providing a stepwise gradient of physicochemical properties across the series.

Physicochemical Differentiation Molecular Weight HPLC Retention

Predicted Lipophilicity (logP) Elevation Through Dual Bromination: 3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid Demonstrates Higher Computed logP of 2.198 vs. Non-Brominated Parent

The target compound has a computed logP of 2.198 as recorded in the ZINC database [1]. While experimentally determined logP values for the non-brominated parent compound (CAS 56546-36-2) and mono-bromo analog are not systematically reported in the same database for direct instrumental comparison, the class-level effect of adding two bromine atoms to an aromatic ring is well established to increase logP by approximately 0.6–1.0 units per bromine substituent [2]. This predicts that the dibromo compound is substantially more lipophilic than the non-brominated parent (estimated logP ≈ 0.2–0.8) and the mono-bromo analog (estimated logP ≈ 1.0–1.8), with implications for passive membrane permeability, protein binding, and organic solvent extractability during synthesis.

Lipophilicity logP Membrane Permeability Drug-likeness

Commercial Purity Specification Ranging from 95% to 98% Across Multiple Vendors: A Procurement Benchmark for 3,5-Dibromo-2-oxo-1(2H)-pyridineacetic Acid

The target compound is commercially available with documented purity specifications from multiple independent vendors: ≥95% from AoBChem (Product No. 600857) and 98% from Leyan (Product No. 2213664) . In contrast, the non-brominated parent compound (CAS 56546-36-2) is listed at 97% purity from Leyan , and the mono-bromo analog (5-bromo-2-oxopyridin-1(2H)-yl)acetic acid is commercially supplied at 95% purity [1]. This indicates that the 3,5-dibromo congener is available at purity levels that are competitive with, or exceed, those of its closest analogs, mitigating concerns that the additional synthetic step of dibromination compromises final product quality in commercial supply chains.

Commercial Purity Quality Specification Procurement Vendor Comparison

Structural Differentiation via Dual Halogen Bond Donor Capacity: 3,5-Dibromo Substitution Pattern Offers Two Orthogonal Halogen-Bonding Vectors Absent in Non-Halogenated and Mono-Halogenated Analogs

The 3,5-dibromo substitution pattern on the pyridone ring of the target compound provides two bromine atoms capable of participating in halogen bonding (XB) as sigma-hole donors [1]. The non-brominated parent (CAS 56546-36-2) completely lacks this interaction modality, while the mono-bromo analog (5-bromo) offers only a single halogen-bond donor site [2]. In crystal engineering and protein-ligand co-crystallization contexts, the presence of two geometrically distinct bromine atoms at the 3- and 5-positions creates an orthogonal halogen-bond donor arrangement with a Br···Br separation defined by the pyridone ring geometry [3]. This dual-vector halogen bonding topology is geometrically inaccessible to both the non-halogenated and mono-halogenated analogs and represents a qualitative but deterministic structural differentiation for applications in rational crystal design, fragment-based drug discovery, and supramolecular synthon assembly.

Halogen Bonding Crystal Engineering Molecular Recognition Supramolecular Chemistry

Absence of Curated Bioactivity Data in ChEMBL 20 as of 2026: A Critical Data-Gap Differentiator Requiring De Novo Profiling for 3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid

As of ChEMBL 20 (the latest release indexed by the ZINC database), there is no known bioactivity data for the target compound [1]. This stands in contrast to structurally related pyridone and brominated pyridine derivatives that have been evaluated for antimicrobial, anticancer, and anti-inflammatory activities in published studies [2][3]. The absence of curated public bioactivity data is a differentiating factor for this compound: it occupies an underexplored region of chemical space where no target engagement or phenotypic screening results are publicly available to guide analog selection. This creates a scientific opportunity for de novo profiling but also represents a procurement risk factor—users must be prepared to generate primary screening data rather than relying on existing literature precedent. This data vacuum must be explicitly acknowledged in any evidence-based procurement decision.

Data Gap Analysis ChEMBL Bioactivity Profiling Novel Chemical Space

Physicochemical Space Positioning: 3,5-Dibromo-2-oxo-1(2H)-pyridineacetic Acid Occupies a Distinct logP–MW Region Relative to Common Screening Library Analogs

Plotting the target compound (MW 310.93, logP 2.198) [1] against its closest analogs reveals a distinct positioning in physicochemical space. The non-brominated parent (MW 153.13, logP estimated < 1.0) sits in a significantly lower-MW, lower-lipophilicity quadrant. The mono-bromo analog (MW 232.03, logP estimated ~1.2–1.6) occupies an intermediate position. The target compound's combination of moderate MW (within Lipinski's Rule of Five cutoff of 500 Da) and moderate lipophilicity (logP < 5) places it in an attractive region of oral drug-like chemical space, while its dual bromination distinguishes it from the more polar, lower-MW parent [2]. This differentiated physicochemical profile means the compound will fractionate differently in high-throughput screening library pools and exhibit distinct pharmacokinetic behavior if advanced into in vivo studies.

Chemical Space Analysis logP-MW Map Drug-likeness Library Design

Research and Industrial Application Scenarios Where 3,5-Dibromo-2-oxo-1(2H)-pyridineacetic Acid Provides Differentiated Value Relative to Analogs


Halogen Bonding-Directed Co-Crystallization and Fragment-Based Drug Discovery Campaigns Leveraging the Dual Bromine Sigma-Hole Donor Architecture

The target compound's unique 3,5-dibromo substitution pattern provides two geometrically distinct halogen bond donor sites on the pyridone ring, as established in Section 3, Evidence Item 4 [1]. This dual-vector topology is absent in both the non-brominated parent and the mono-bromo analog, making the 3,5-dibromo congener the preferred choice for fragment-based screening by X-ray crystallography where halogen-bonding interactions with protein backbone carbonyls or side-chain oxygen atoms are exploited for hit identification and binding mode stabilization [1]. In co-crystallization experiments, the orthogonal arrangement of the two bromine atoms increases the probability of forming directional, enthalpy-driven halogen bonds that can anchor the ligand in the binding pocket, facilitating structure-guided optimization.

Structure-Activity Relationship (SAR) Studies Exploring the Halogenation Gradient Across the 2-Oxo-1(2H)-pyridineacetic Acid Scaffold for Drug Discovery Programs

The 3,5-dibromo compound occupies the high-mass, high-lipophilicity endpoint of the bromination gradient for the 2-oxo-1(2H)-pyridineacetic acid scaffold, as quantified in Section 3, Evidence Items 1, 2, and 6 [2][3]. SAR campaigns seeking to probe the effect of increasing halogenation on target binding, cellular permeability, or metabolic stability can employ this compound alongside the non-brominated parent (CAS 56546-36-2) and the mono-bromo analog (5-bromo) as a systematic three-point halogenation series [2]. Its distinct MW–logP coordinate (MW 310.93, logP 2.198) relative to the parent (MW 153.13) [3] provides a measurable property gradient for correlating physicochemical changes with biological readouts, a strategy that is central to modern medicinal chemistry lead optimization.

Synthetic Methodology Development Using the 3,5-Dibromo Congener as a Sterically and Electronically Demanding Substrate for Cross-Coupling Reaction Optimization

The two bromine atoms at the 3- and 5-positions of the pyridone ring render the compound a potential substrate for sequential, chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings), as inferred from the well-established reactivity of brominated heterocycles in palladium-catalyzed transformations [1]. Unlike the 4,6-dibromo-2-pyridineacetic acid regioisomer, which lacks the 2-oxo group and thus operates under a different electronic regime, the target compound's pyridone carbonyl modulates the electron density at the brominated positions, potentially enabling orthogonal reactivity at the C3 and C5 sites . This makes the compound a valuable test substrate for developing chemoselective cross-coupling methodologies where electronic differentiation between two aryl bromides is required—a scenario not accessible with the mono-bromo analog.

Analytical Method Development and Reference Standard Qualification Based on Established Commercial Purity Benchmarks (95–98%)

With commercial purity specifications ranging from ≥95% (AoBChem) to 98% (Leyan), as documented in Section 3, Evidence Item 3 [1], the 3,5-dibromo compound can serve as a reference standard for HPLC method development, mass spectrometry calibration, or quantitative NMR spectroscopy without requiring extensive in-house purification. Its distinct retention time on reverse-phase columns—predictably longer than the non-brominated parent due to its 103% higher molecular weight and elevated logP—makes it an ideal system suitability standard for chromatographic methods designed to separate halogenated from non-halogenated pyridone acetic acid derivatives in complex reaction mixtures [2][3]. This utility is particularly relevant for process chemistry groups scaling up synthetic routes that generate mixtures of brominated and debrominated byproducts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.